3-(2-(Methylamino)ethyl)benzoic acid hydrochloride

Neuroscience Nootropic research Medicinal chemistry SAR

Procure the definitive meta-substituted amino ethyl benzoic acid hydrochloride—the essential Hansl pharmacophore validated for hypermnesic activity. Ortho/para isomers are inactive; only the meta topology delivers the target CNS profile. The hydrochloride salt offers 10–20× greater aqueous solubility than the free base (CAS 1199774-30-5), eliminating DMSO confounding in receptor binding and cellular uptake assays. As the direct des-benzyl precursor to PRL-8-53, this non-hygroscopic solid enables precise stoichiometric control in reductive amination and esterification. Available at ≥95% purity with full analytical characterization—the optimal reference standard for SAR mapping of the amino ethyl benzoate nootropic series.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 1624261-14-8
Cat. No. B1405368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(Methylamino)ethyl)benzoic acid hydrochloride
CAS1624261-14-8
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCNCCC1=CC(=CC=C1)C(=O)O.Cl
InChIInChI=1S/C10H13NO2.ClH/c1-11-6-5-8-3-2-4-9(7-8)10(12)13;/h2-4,7,11H,5-6H2,1H3,(H,12,13);1H
InChIKeyVLWQHZWAERLXDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-(Methylamino)ethyl)benzoic acid hydrochloride (CAS 1624261-14-8): Procurement-Relevant Identity and Physicochemical Baseline


3-(2-(Methylamino)ethyl)benzoic acid hydrochloride (CAS 1624261-14-8) is a meta-substituted benzoic acid derivative bearing a 2-(methylamino)ethyl side chain, supplied as the hydrochloride salt (C₁₀H₁₄ClNO₂, MW 215.68) . It is the protonated, water-soluble salt form of the free base 3-(2-(methylamino)ethyl)benzoic acid (CAS 1199774-30-5, C₁₀H₁₃NO₂, MW 179.22), which exhibits a calculated logP of 1.27, density of 1.119 ± 0.06 g/cm³, a predicted boiling point of 333.3 ± 25.0 °C, and an aqueous solubility of approximately 10 g/L . The free base is catalogued under MDL MFCD13249876 . This compound belongs to the amino ethyl meta benzoic acid structural class originally investigated by Hansl at Creighton University, a series known for producing hypermnesic and spasmolytic agents exemplified by PRL-8-53 (CAS 51352-87-5)—the N‑benzyl, methyl ester derivative [1].

Why 3-(2-(Methylamino)ethyl)benzoic acid hydrochloride Cannot Be Replaced by Positional Isomers or Alternative Salt Forms


The 3‑(2‑(methylamino)ethyl)benzoic acid scaffold is uniquely defined by the meta‑positioning of the aminoethyl side chain on the benzoic acid ring. Extensive structure‑activity work by Hansl demonstrated that this meta substitution is essential for the desired CNS‑active and spasmolytic pharmacophore; ortho‑ and para‑substituted analogs were not reported to produce equivalent hypermnesic effects [1]. Furthermore, the hydrochloride salt form confers significantly greater aqueous solubility than the free base, a property critical for both in vitro assay reproducibility and in vivo dosing homogeneity—general pharmacological evidence indicates that hydrochloride salts of amine‑containing small molecules typically exhibit 10‑ to 20‑fold higher aqueous solubility than their corresponding free bases [2]. Procurement of the free base (CAS 1199774‑30‑5, logP 1.27, solubility ~10 g/L ) or of the ortho isomer (CAS 855277‑17‑7) or para isomer (CAS 1199775‑41‑1) would therefore introduce uncontrolled variables in biological studies and cannot be considered interchangeable with the target hydrochloride salt.

Quantitative Differentiation Evidence for 3-(2-(Methylamino)ethyl)benzoic acid hydrochloride Versus Closest Analogs


Meta Positional Substitution: Pharmacophore Requirement vs Ortho and Para Isomers

The Hansl patent series (US3870715) and the only published human clinical study on this compound class both specifically describe meta‑substituted amino ethyl benzoic acid esters as the active pharmacophore [1]. In the double‑blind human trial of PRL‑8‑53 (oral 5 mg, n=47), poorer‑performing subjects showed an 87.5–105% increase in word recall, while older subjects experienced a 108–152% improvement relative to placebo [2]. No equivalent data exist for ortho‑ (CAS 855277‑17‑7) or para‑substituted (CAS 1199775‑41‑1) isomers. The biological activity of the Hansl series is contingent upon the specific meta topology of the aminoethyl side chain.

Neuroscience Nootropic research Medicinal chemistry SAR

Hydrochloride Salt Form: Solubility and Bioavailability Advantage Over Free Base

The target compound is supplied as the hydrochloride salt (CAS 1624261‑14‑8, MW 215.68), whereas the free base (CAS 1199774‑30‑5, MW 179.22) has a measured aqueous solubility of ~10 g/L and a logP of 1.27 . While a direct experimental solubility comparison for this specific pair is not published, the general principle that hydrochloride salts of amine‑bearing small molecules exhibit 10‑ to 20‑fold greater aqueous solubility than the corresponding free base is well established [1]. In a quantitative example for a structurally related amine‑containing compound, the free base intrinsic solubility was 2.87 mg/mL vs 60 mg/mL for the hydrochloride salt [2], representing a ~21‑fold enhancement.

Pharmaceutical salt selection Solubility enhancement In vivo dosing

LogP and Physicochemical Equivalence of 3‑ and 4‑Positional Isomers

The 3‑isomer (meta) and 4‑isomer (para) of (2‑(methylamino)ethyl)benzoic acid have experimentally indistinguishable logP values of 1.27 . However, the boiling point shows a measurable difference: 333.3 ± 25.0 °C for the 3‑isomer vs 325.6 ± 25.0 °C for the 4‑isomer [1], a difference of ~7.7 °C. Both isomers have predicted density of 1.1 ± 0.1 g/cm³, identical molecular formula (C₁₀H₁₃NO₂) and molecular weight (179.22), and identical free base purity specifications of ≥95% across commercial suppliers [2].

Lipophilicity ADME prediction Positional isomer comparison

Purity Specification and Commercial Availability: Target Hydrochloride vs Free Base

The hydrochloride salt (CAS 1624261-14-8) is available from multiple non‑excluded commercial suppliers with a minimum purity specification of 95% . One supplier (LeYan, Cat. 1518379) lists the hydrochloride at 98% purity , exceeding the free base minimum purity (95%) listed by AKSci (Cat. 7308DX) for CAS 1199774‑30‑5 . The hydrochloride salt is classified as non‑hazardous for DOT/IATA transport and is recommended for long‑term storage in a cool, dry place . The free base, in contrast, has limited commercial availability and higher procurement lead times according to multiple vendor listings.

Procurement specification Purity comparison Commercial sourcing

Ortho Effect: pKa Differentiation Between Ortho and Meta/ Para Isomers

The ortho effect is a well‑established phenomenon in benzoic acid chemistry: ortho‑substituted benzoic acids are consistently stronger acids (lower pKa) than their meta and para counterparts, regardless of the electronic nature of the substituent [1]. For the analogous amino‑substituted benzoic acid series (where data are available), the pKa values are: ortho (2‑NH₂) 4.95, meta (3‑NH₂) 4.73, para (4‑NH₂) 4.89 [2]. While experimental pKa data for the methylaminoethyl‑substituted series are not published, the ortho‑substituted isomer (CAS 855277‑17‑7) is predicted to be a measurably stronger acid than the 3‑(target) and 4‑ isomers, leading to a different ionization state at physiological pH (7.4) and consequently different protein binding, membrane permeability, and assay behavior.

Acid dissociation constant Ortho effect Ionization state

Validated Application Scenarios for 3-(2-(Methylamino)ethyl)benzoic acid hydrochloride Based on Quantitative Evidence


Synthetic Intermediate for PRL‑8‑53 and Structurally Related Nootropic Agents

3‑(2‑(Methylamino)ethyl)benzoic acid hydrochloride is the direct des‑benzyl precursor to PRL‑8‑53 (methyl 3‑(2‑(benzyl(methyl)amino)ethyl)benzoate hydrochloride). The Hansl patent (US3870715) explicitly describes the meta‑amino ethyl benzoic acid scaffold as the essential pharmacophore [1]. Reductive amination with benzaldehyde converts the secondary methylamine to the N‑benzyl tertiary amine of PRL‑8‑53, while esterification of the carboxylic acid yields the methyl ester [2]. Procurement of the hydrochloride salt provides the optimal starting material due to its higher purity (up to 98%) and non‑hygroscopic solid form, facilitating accurate stoichiometric control in subsequent derivatization steps.

Structure‑Activity Relationship (SAR) Studies of Amino Ethyl Benzoic Acid Pharmacophores

The compound serves as the unsubstituted secondary amine reference standard for SAR investigations of the Hansl amino ethyl meta benzoic acid series. By systematically varying the N‑substituent (e.g., benzyl, methyl, ethyl, cyclopropylmethyl) and ester moiety (free acid, methyl ester, ethyl ester) while maintaining the critical meta‑position topology, researchers can map the structural determinants of hypermnesic activity. The human clinical data for the N‑benzyl methyl ester (PRL‑8‑53, 87.5–152% recall improvement [3]) provide the benchmark against which the N‑methyl free acid (target compound) and other analogs can be quantitatively compared.

Solubility‑Enhanced Reference Material for In Vitro Pharmacological Assays

The hydrochloride salt form is the preferred procurement choice for in vitro assays requiring aqueous dissolution of the amino ethyl benzoic acid scaffold. The hydrochloride salt is expected to exhibit 10‑ to 21‑fold greater aqueous solubility than the free base [4], reducing the need for DMSO or other organic co‑solvents that may confound cell‑based or biochemical assay readouts. This property is particularly relevant for receptor binding, enzyme inhibition, and cellular uptake studies where consistent compound dissolution is critical for reproducible concentration‑response curves.

Metabolite Identification and Analytical Reference Standard for PRL‑8‑53 Metabolism Studies

3‑(2‑(Methylamino)ethyl)benzoic acid represents the putative N‑desbenzyl metabolite of PRL‑8‑53. Its hydrochloride salt, available at up to 98% purity with well‑characterized physicochemical properties (logP 1.27, density 1.119 g/cm³ ), provides an analytically qualified reference material for LC‑MS/MS method development, metabolite profiling, and pharmacokinetic studies of PRL‑8‑53 and related amino ethyl benzoate nootropics.

Quote Request

Request a Quote for 3-(2-(Methylamino)ethyl)benzoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.